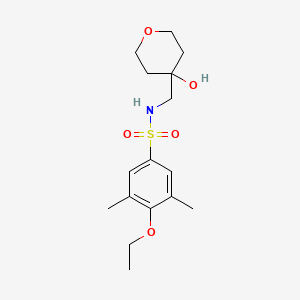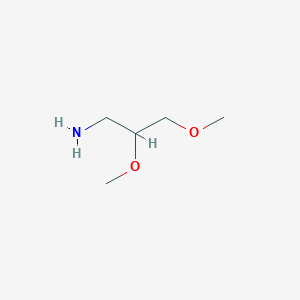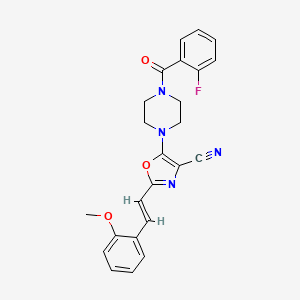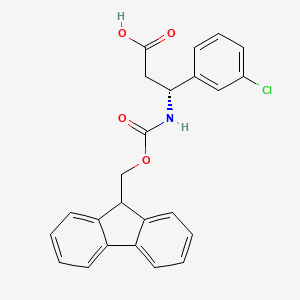![molecular formula C21H25N5O4 B3016980 3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione CAS No. 887457-45-6](/img/structure/B3016980.png)
3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of new purine derivatives has been a subject of interest due to their potential biological activities. In one study, researchers developed a method to synthesize 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones. The synthesis involved cyclization of carboxamide intermediates using hexamethyldisilazane, which provided higher yields and a more convenient purification process compared to other methods. Additionally, polyphosphoric acid was identified as an efficient agent for cyclization in the synthesis of thiazolopurine diones .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity. In the context of A(3) adenosine receptor antagonists, the structure-activity relationship (SAR) studies have shown that different substitutions at the 1-, 3-, and 8-positions of the purine core can significantly affect both potency and hydrophilicity. The A(3) binding disposition of these compounds was explored through docking and 3D-QSAR studies, which are essential for understanding how these molecules interact with their target receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of purine derivatives are complex and require precise conditions for successful outcomes. The use of hexamethyldisilazane for cyclization reactions is an example of a chemical reaction that enhances the synthesis process by providing better yields and simplifying purification. The choice of cyclization agents, such as polyphosphoric acid, is also critical in determining the efficiency and success of the synthesis of specific purine derivatives like thiazolopurine diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The SAR studies provide insights into how different substitutions can improve the hydrophilicity of the molecules, which is an important property for biological activity and drug design. The potency of these compounds as A(3) adenosine receptor antagonists is also a key chemical property that is directly related to their molecular structure and the specific substitutions made during synthesis .
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The synthesis of novel purine analogues, including derivatives similar to 3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, has been explored for their potential antiviral activities. A study by Kim et al. (1978) describes the chemical synthesis of imidazo[1,2-a]-s-triazin-4-one, a new class of purine analogues, and their evaluation against various viruses in tissue culture, showing moderate activity against rhinovirus at nontoxic dosage levels (Kim et al., 1978).
Potential Antidepressant Agents
Zagórska et al. (2016) synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which were evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated that certain compounds behaved as potential antidepressants, showcasing the therapeutic potential of such derivatives in mental health treatment (Zagórska et al., 2016).
Antimycobacterial Activity
Research into imidazole derivatives, mimicking the structure of potent antimycobacterial purines, has demonstrated in vitro antimycobacterial activity. Miranda and Gundersen (2009) designed and synthesized 4-substituted 1-(p-methoxybenzyl)imidazoles to explore their potential as antimycobacterials, finding several compounds with notable activity (Miranda & Gundersen, 2009).
Analgesic and Anti-inflammatory Properties
Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrating significant activity in in vivo models. This study suggests the potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-30-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(13(2)14(3)26(17)20)15-9-7-8-10-16(15)29-5/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXGSXCIKPDOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)


![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)




![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)